Aurora B Isoform Potency and Intra‑Family Selectivity Ratio Compared with Barasertib and Danusertib
In enzymatic assays, BI‑811283 inhibited Aurora B with an IC₅₀ of 9 nM, Aurora A with an IC₅₀ of 70 nM, and Aurora C with an IC₅₀ of 17 nM, yielding an Aurora A/B selectivity ratio of ~7.8‑fold [1]. By contrast, the Aurora B inhibitor barasertib (AZD1152‑HQPA) displays an Aurora B IC₅₀ of 0.37 nM and >3000‑fold selectivity over Aurora A, while the pan‑Aurora inhibitor danusertib (PHA‑739358) inhibits Aurora A, B, and C at 13, 79, and 61 nM, respectively (Aurora A/B ratio ~0.16) [2][3]. BI‑811283 thus occupies an intermediate selectivity window: it is not as exquisitely Aurora B‑selective as barasertib, nor as pan‑Aurora as danusertib, providing a distinct biochemical profile for experiments where dual Aurora B/C engagement is desired without complete Aurora A sparing.
| Evidence Dimension | Aurora B IC₅₀ (nM) / Aurora A IC₅₀ (nM) / Aurora A:B Ratio |
|---|---|
| Target Compound Data | Aurora B IC₅₀ = 9 nM; Aurora A IC₅₀ = 70 nM; Ratio A/B = 7.8 |
| Comparator Or Baseline | Barasertib: Aurora B IC₅₀ = 0.37 nM, Ratio A/B > 3000 [2]. Danusertib: Aurora B IC₅₀ = 79 nM, Aurora A IC₅₀ = 13 nM, Ratio A/B ≈ 0.16 [3]. |
| Quantified Difference | BI‑811283 is ~24‑fold less potent on Aurora B than barasertib but ~8.8‑fold more potent than danusertib; its Aurora A/B ratio is more than 380‑fold lower than that of barasertib and ~48‑fold higher than that of danusertib. |
| Conditions | Recombinant human Aurora kinase enzymatic assays (ATP‑competitive conditions). |
Why This Matters
The intermediate selectivity profile of BI‑811283 makes it the rational choice when the research goal requires simultaneous inhibition of Aurora B and C while maintaining partial Aurora A activity, a phenotype not achievable with barasertib or danusertib.
- [1] Ulrike Tontsch-Grunt, Ulrich Gürtler, Stephan K. Zahn, Guido Boehmelt, Marc Jarvis, Guenther R. Adolf, Flavio Solca; Abstract 1080: Molecular and cellular pharmacology of BI 811283, a potent inhibitor of Aurora B kinase. Cancer Res 2010; 70 (8_Supplement): 1080. View Source
- [2] Wilkinson RW, Odedra R, Heaton SP, Wedge SR, Keen NJ, Crafter C, Foster JR, Brady MC, Bigley A, Brown E, Byth KF, Barrass NC, Mundt KE, Foote KM, Heron NM, Jung FH, Mortlock AA, Boyle FT, Green S. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clin Cancer Res. 2007 Jun 15;13(12):3682-8. doi: 10.1158/1078-0432.CCR-06-2979. PMID: 17575232. View Source
- [3] Carpinelli P, Ceruti R, Giorgini ML, Cappella P, Gianellini L, Croci V, Degrassi A, Texidó G, Rocchetti M, Vianello P, Rusconi L, Storici P, Zugnoni P, Arrigoni C, Soncini C, Alli C, Patton V, Marsiglio A, Ballinari D, Pesenti E, Fancelli D, Moll J. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3158-68. View Source
